In Vitro Antimalarial Potency of 8-Quinolinamine Scaffold Against Drug-Sensitive and Resistant P. falciparum Strains
The 8-quinolinamine core, of which N-methylquinolin-8-amine is a key member, demonstrates potent in vitro antimalarial activity. The class exhibits an IC50 range of 20–4760 ng/mL against the drug-sensitive Plasmodium falciparum D6 strain and an IC50 range of 22–4760 ng/mL against the drug-resistant P. falciparum W2 strain [1]. This data establishes a quantifiable potency benchmark for the compound class, highlighting its potential as a lead scaffold. Direct comparative data for N-methylquinolin-8-amine against a specific comparator is not available; the evidence is based on class-level inference.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 20–4760 ng/mL (P. falciparum D6 strain); 22–4760 ng/mL (P. falciparum W2 strain) |
| Comparator Or Baseline | Primaquine (standard 8-aminoquinoline antimalarial) - IC50 values vary by strain, typically in the low micromolar range (e.g., ~1-5 µM for P. falciparum 3D7), but direct, same-assay comparison is not available in this dataset. |
| Quantified Difference | The 8-quinolinamine class exhibits a broad range of potent activity (IC50 as low as 20 ng/mL, equivalent to ~0.13 µM) against drug-resistant strains, indicating potential for further optimization. The lack of direct, same-study comparator data limits a precise quantification of the difference. |
| Conditions | In vitro assay against P. falciparum D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) clones [1]. |
Why This Matters
This data defines the potency range for the 8-quinolinamine scaffold, providing a baseline for structure-activity relationship (SAR) studies and prioritization of N-methylquinolin-8-amine as a starting point for further functionalization.
- [1] Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2018, 3, 3013-3025. View Source
